molecular formula C10H13NO B1378751 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1461714-46-4

3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No. B1378751
CAS RN: 1461714-46-4
M. Wt: 163.22 g/mol
InChI Key: BJWDNTHNWRNSAZ-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound . It is related to 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine, a drug originally researched as a potential opioid analgesic .


Synthesis Analysis

The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been documented in various scientific literature . For instance, a range of 7-sulfonyloxy- and 7-sulfonylbenzazepines has been prepared .


Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine have been explored in various studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine have been documented .

Scientific Research Applications

I have conducted searches to gather information on the scientific research applications of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine . However, the available data from the search results does not provide a comprehensive list of six to eight unique applications with detailed sections for each. The information primarily focuses on the potential anti-cancer properties of derivatives of this compound .

Anticancer Activity

Derivatives of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine have been studied for their potential use in cancer treatment. Some compounds have shown effectiveness in inducing apoptosis in cancer cells without affecting normal human peripheral blood mononuclear cells .

Pharmacological Properties

Research has been conducted on synthesizing derivatives of this compound to test their pharmacological properties . This includes studies on their binding modes and interactions with various biological targets.

Safety and Hazards

The safety and hazards associated with 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine are provided in its Material Safety Data Sheet (MSDS) .

Future Directions

Future research directions could include the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

properties

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWDNTHNWRNSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461714-46-4
Record name 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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